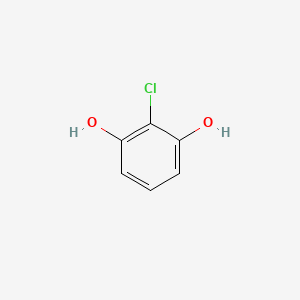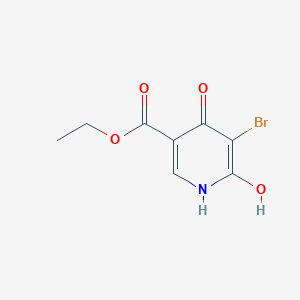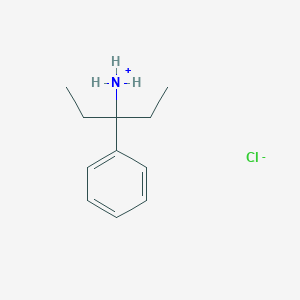
2-氯间苯二酚
描述
2-Chlororesorcinol, also known as 2-Chloro-1,3-dihydroxybenzene, is a white crystalline solid with the chemical formula C6H5ClO2 and a molecular weight of 144.56 g/mol . This compound is characterized by its chlorine and hydroxyl functional groups, making it a versatile chemical intermediate used in various industries, including pharmaceuticals, dyes, and agrochemicals . It also exhibits antimicrobial properties and is used in antiseptic and disinfectant products .
科学研究应用
2-Chlororesorcinol has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that resorcinol, a similar compound, is used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections
Mode of Action
Resorcinol, a related compound, works by helping to remove hard, scaly, or roughened skin . It is also used in treating various topical, dermatological conditions by eliciting antibacterial and keratolytic actions
Biochemical Pathways
A study on a bacterium capable of degrading 2-chloro-5-nitrophenol, a similar compound, suggests that the compound is broken down via partial reductive pathways
Result of Action
The safety data sheet for 2-chlororesorcinol indicates that it may cause respiratory irritation, serious eye damage, skin irritation, and could be harmful if swallowed . These effects suggest that 2-Chlororesorcinol interacts with biological systems, but the specific molecular and cellular mechanisms need to be further investigated.
Action Environment
The safety data sheet for 2-chlororesorcinol suggests that personal protective equipment should be used to avoid dust formation and breathing in vapours, mist, or gas
生化分析
Biochemical Properties
2-Chlororesorcinol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, including oxidoreductases and transferases. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the compound’s role as a substrate or inhibitor in enzymatic reactions . For instance, 2-Chlororesorcinol can act as a substrate for enzymes involved in the metabolism of aromatic compounds, leading to the formation of various metabolites.
Cellular Effects
2-Chlororesorcinol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Chlororesorcinol can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chlororesorcinol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, 2-Chlororesorcinol can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Chlororesorcinol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to 2-Chlororesorcinol can lead to changes in cellular function, including alterations in cell growth and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Chlororesorcinol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, 2-Chlororesorcinol can be toxic and cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed in animal studies, where a certain dosage level leads to significant changes in cellular function and metabolism.
Metabolic Pathways
2-Chlororesorcinol is involved in various metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as oxidoreductases and transferases, which catalyze the conversion of 2-Chlororesorcinol into various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, 2-Chlororesorcinol can influence the activity of cofactors, such as NADH and FADH2, which are essential for various metabolic reactions.
Transport and Distribution
Within cells and tissues, 2-Chlororesorcinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of 2-Chlororesorcinol within specific cellular compartments can affect its activity and function. For example, the interaction of 2-Chlororesorcinol with specific transporters can lead to its accumulation in the cytoplasm or other organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Chlororesorcinol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 2-Chlororesorcinol can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the interaction of 2-Chlororesorcinol with specific proteins can direct its localization to the nucleus, where it can affect gene expression and other nuclear processes.
准备方法
2-Chlororesorcinol can be synthesized through several methods:
Chlorination of Resorcinol: One common method involves the chlorination of resorcinol.
Sulfonyl Chloride Method: Another method involves replacing chlorine with sulfonyl chloride in traditional technology, followed by acidizing at low temperatures using hydrochloric acid.
These methods are designed to optimize yield and purity while minimizing the formation of by-products and impurities.
化学反应分析
2-Chlororesorcinol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-Chlororesorcinol can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups in 2-Chlororesorcinol can undergo oxidation to form quinones or reduction to form dihydroxy derivatives.
Condensation Reactions: It can condense with acids or acid chlorides in the presence of dehydrating agents to form oxyketones.
Common reagents used in these reactions include dichloromethane, ethyl acetate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Chlororesorcinol can be compared with other similar compounds, such as:
Resorcinol (1,3-Dihydroxybenzene): Unlike 2-Chlororesorcinol, resorcinol lacks the chlorine atom, which affects its reactivity and applications.
4-Chlororesorcinol: This compound has the chlorine atom in a different position, leading to different chemical properties and reactivity.
2-Bromoresorcinol: Similar to 2-Chlororesorcinol but with a bromine atom instead of chlorine, affecting its reactivity and applications.
属性
IUPAC Name |
2-chlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVJOLLQTWFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953325 | |
| Record name | 2-Chlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6201-65-6, 31288-32-1 | |
| Record name | 2-Chlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlororesorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2E)-2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7795542.png)
![2-[[(E)-(3-methyl-4-oxo-1-pyridin-2-yl-6,7-dihydroindazol-5-ylidene)methyl]amino]benzoic acid](/img/structure/B7795548.png)







![2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795599.png)
